Avanafil impurity 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Avanafil impurity 5 is a process-related impurity found in the synthesis of avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men. The impurity is formed during the chemical synthesis of avanafil and is typically present in trace amounts. The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the final pharmaceutical product .

Méthodes De Préparation

The synthesis of avanafil impurity 5 involves several chemical reactions and reagents. The synthetic route typically includes the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) as reactive acid-amine binding agents . The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the impurity. Industrial production methods for avanafil and its impurities involve the application of fully synthetic methods, with careful control of reaction conditions to minimize the formation of impurities .

Analyse Des Réactions Chimiques

Avanafil impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of oxidizing agents can lead to the formation of oxidized derivatives of the impurity .

Applications De Recherche Scientifique

Avanafil impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical products. In biology and medicine, it is studied for its potential genotoxicity and mutagenicity, as well as its effects on cellular pathways. In the pharmaceutical industry, the impurity is monitored and controlled to ensure the safety and efficacy of avanafil .

Mécanisme D'action

The mechanism of action of avanafil impurity 5 involves its interaction with molecular targets and pathways in the body. While the specific molecular targets of the impurity are not well-defined, it is known to interact with cellular pathways involved in DNA replication and repair. This interaction can lead to potential genotoxic effects, which are evaluated using various in vitro and in vivo assays .

Comparaison Avec Des Composés Similaires

Avanafil impurity 5 can be compared with other similar impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include impurities A, B, C, and D, which are also formed during the synthesis of avanafil . Each impurity has unique structural features and potential effects on the safety and efficacy of the final pharmaceutical product. The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed .

Activité Biologique

Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction. The compound is known for its rapid absorption and onset of action. However, like many pharmaceutical compounds, avanafil can contain impurities that may affect its safety and efficacy. Among these impurities, Avanafil Impurity 5 has garnered attention due to its potential biological activity and implications in pharmacological studies.

Overview of Avanafil and Its Impurities

Avanafil's mechanism of action involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, thus facilitating erection. The presence of impurities, including this compound, can arise during the synthesis process and may influence the drug's overall pharmacokinetic and pharmacodynamic profiles.

Identification and Characterization

Recent studies have identified various impurities associated with avanafil through advanced analytical techniques such as ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS). Specifically, this compound was characterized alongside other impurities like Imp-A, Imp-B, Imp-C, and Imp-D. The identification process typically involves:

- Synthesis Confirmation : Utilizing NMR and MS to confirm the structural integrity of the impurity.

- Quantification : Measuring the concentration of each impurity in pharmaceutical formulations to ensure compliance with safety standards.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its effects on PDE5 inhibition as well as its potential toxicity.

PDE5 Inhibition

- IC50 Values : Research indicates that while avanafil itself has an IC50 value ranging from 4.2 to 8.9 nM for PDE5 inhibition, the activity of its impurities varies. Preliminary findings suggest that this compound may exhibit a weaker inhibitory effect compared to the parent compound, potentially due to structural differences that affect binding affinity.

Toxicological Assessments

- Genotoxicity Studies : Recent investigations into the genotoxic potential of this compound have raised concerns regarding its safety profile. Studies have indicated that certain impurities may possess genotoxic properties, necessitating further evaluation through in vitro assays.

Case Studies

- Stability-Indicating HPLC Method : A study developed a stability-indicating HPLC method to assess avanafil degradation under various stress conditions (acidic, basic, oxidative). This method successfully separated known impurities from degradation products, highlighting the importance of monitoring impurities like this compound during stability testing .

- Bioequivalence Studies : In bioequivalence trials comparing different formulations of avanafil, it was observed that variations in impurity profiles could influence pharmacokinetic parameters such as Cmax and AUC. These findings underscore the need for rigorous impurity analysis in ensuring consistent therapeutic effects across different batches .

Research Findings Summary

| Parameter | Avanafil | This compound |

|---|---|---|

| IC50 (PDE5) | 4.2 - 8.9 nM | Higher than avanafil |

| Genotoxic Potential | Not genotoxic | Potentially genotoxic |

| Absorption Half-life | ~5 hours | Not extensively studied |

| Effect on Efficacy | High efficacy | Uncertain impact |

Propriétés

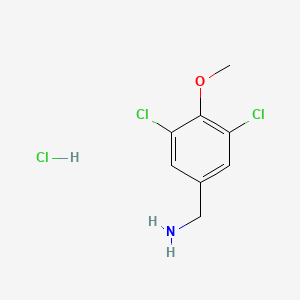

Formule moléculaire |

C8H10Cl3NO |

|---|---|

Poids moléculaire |

242.5 g/mol |

Nom IUPAC |

(3,5-dichloro-4-methoxyphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c1-12-8-6(9)2-5(4-11)3-7(8)10;/h2-3H,4,11H2,1H3;1H |

Clé InChI |

DDSPYOWXFLINSI-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1Cl)CN)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.